molecular formula C12H16N2O2 B15315872 4-Benzylpiperazine-2-carboxylic acid

4-Benzylpiperazine-2-carboxylic acid

Cat. No.: B15315872
M. Wt: 220.27 g/mol
InChI Key: RBMNCOYMAYDTOP-UHFFFAOYSA-N
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Description

4-Benzylpiperazine-2-carboxylic acid is a piperazine derivative featuring a benzyl group at the 4-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 242.26 g/mol. The compound exists in enantiomeric forms: the (R)-enantiomer has CAS number 137442-19-4, while the (S)-enantiomer lacks a registered CAS number .

Synthesis: A key synthetic route involves reductive amination of methyl 4-oxopiperidine-2-carboxylate with benzaldehyde, followed by hydrolysis to yield the carboxylic acid . This method highlights its modular synthesis, enabling structural diversification.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-benzylpiperazine-2-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)

InChI Key

RBMNCOYMAYDTOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis has also been explored to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Protective Groups

Cbz-Protected Derivatives
  • 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid (CAS 64172-98-1)
    • Molecular Formula : C₁₃H₁₆N₂O₄
    • Molecular Weight : 264.28 g/mol
    • Key Features : The Cbz (carbobenzyloxy) group enhances stability during peptide synthesis. Used as an intermediate in antipsychotic drug development .
    • Applications : Protects amines in solid-phase synthesis, enabling selective deprotection .
Boc-Protected Derivatives
  • 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic Acid (CAS 128019-59-0)
    • Molecular Formula : C₁₀H₁₈N₂O₄
    • Molecular Weight : 230.26 g/mol
    • Key Features : The Boc (tert-butoxycarbonyl) group offers acid-labile protection, ideal for orthogonal deprotection strategies.
    • Applications : Widely used in peptide and small-molecule drug synthesis due to its compatibility with diverse reaction conditions .

Substituted Piperazine Derivatives

4-Benzylpiperazine-2-carboxamide (CAS 85817-33-0)
  • Molecular Formula : C₁₂H₁₅N₃O
  • Molecular Weight : 241.27 g/mol
  • Key Differences : Replaces the carboxylic acid with a carboxamide group, altering polarity and hydrogen-bonding capacity.
  • Applications: Potential as a building block for kinase inhibitors or neurotransmitter analogs .
2-(4-Acetylpiperazine-1-carbonyl)benzoic Acid
  • Molecular Formula : C₁₄H₁₆N₂O₄
  • Molecular Weight : 276.29 g/mol
  • Key Differences : Introduces an acetylated piperazine linked to a benzoic acid, enhancing lipophilicity.
  • Applications : Explored in metalloenzyme inhibition due to its chelating carboxylate group .

Enantiomeric and Stereochemical Variants

  • (R)-4-Benzylpiperazine-2-carboxylic Acid (CAS 137442-19-4)

    • Chirality : The (R)-enantiomer exhibits distinct receptor-binding profiles, relevant in CNS-targeted drug design.
    • Applications : Preferential use in chiral catalysts or enantioselective synthesis .
  • (S)-4-Cbz-piperazine-2-carboxylic Acid

    • Molecular Formula : C₁₃H₁₆N₂O₄
    • Purity : 97% (as per ).
    • Applications : Used in asymmetric synthesis of bioactive molecules, leveraging its stereochemical control .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature Application
4-Benzylpiperazine-2-carboxylic acid C₁₂H₁₄N₂O₂ 242.26 137442-19-4 (R) Benzyl + carboxylic acid Chiral intermediates, drug synthesis
4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid C₁₃H₁₆N₂O₄ 264.28 64172-98-1 Cbz protection Peptide synthesis, antipsychotics
4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid C₁₀H₁₈N₂O₄ 230.26 128019-59-0 Boc protection Orthogonal deprotection in drug synthesis
4-Benzylpiperazine-2-carboxamide C₁₂H₁₅N₃O 241.27 85817-33-0 Carboxamide substitution Kinase inhibitors

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